(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-25-14(3)16(12-23-25)11-17-20(27)26-19(15-9-7-6-8-10-15)18(21(28)29-4)13(2)24-22(26)30-17/h6-12,19H,5H2,1-4H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTULOCKNZTODC-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are known for their potential therapeutic properties, including antitumor , antimicrobial , anti-inflammatory , and antidiabetic activities. The structural diversity of these compounds allows for a range of biological interactions, making them valuable in medicinal chemistry.
Antitumor Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against M-HeLa Cells : Compounds similar to the target compound have shown high cytotoxicity against cervical adenocarcinoma (M-HeLa) with IC50 values significantly lower than those of standard chemotherapeutics like Sorafenib .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines also display moderate antimicrobial properties. Compounds derived from this class have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics:
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been documented through various assays demonstrating their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2:
| Compound | Assay Type | Effectivity | Reference |
|---|---|---|---|
| 150d | COX inhibition | SI = 455 | |
| 151a | Edema inhibition | 62% edema reduction |
The mechanisms underlying the biological activities of thiazolo[3,2-a]pyrimidine derivatives often involve interaction with specific molecular targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Certain compounds have been identified as allosteric modulators of NMDA receptors, which play a crucial role in neuronal signaling and synaptic plasticity .
Case Study 1: Cytotoxicity Evaluation
A study focused on evaluating the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their anticancer properties.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of synthesized thiazolo[3,2-a]pyrimidines against both Gram-positive and Gram-negative bacteria. The findings revealed that specific substitutions on the pyrimidine ring improved antibacterial activity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes findings from recent research:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Inhibition observed |
| Breast Cancer | MDA-MB-231 | Significant antiproliferation |
| Liver Cancer | HepG2 | Notable growth inhibition |
| Colorectal Cancer | HCT116 | Moderate to high inhibition |
These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be leveraged to design drugs targeting metabolic disorders or cancers where enzyme regulation is crucial .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:
Study on Antitumor Effects
A study published in a peer-reviewed journal demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibited strong cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .
Research on Enzyme Inhibition
Another research effort focused on the enzyme inhibitory properties of pyrazole derivatives, revealing that these compounds could effectively inhibit key enzymes involved in cancer metabolism .
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated carbonyl system in the thiazolo[3,2-a]pyrimidine core allows nucleophilic attack at the β-position. Common nucleophiles include amines, thiols, and Grignard reagents.
Mechanism : The electron-deficient double bond (C2–C3) undergoes nucleophilic attack, stabilized by resonance from the adjacent carbonyl group .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions, leveraging its conjugated diene-like system.
| Reaction | Conditions | Outcome | Yield |
|---|---|---|---|
| Diels-Alder with Maleimide | Toluene, reflux, 12h | Six-membered cyclohexene derivative | ~58% |
Key Insight : The dienophile reactivity is enhanced by electron-withdrawing groups on the thiazole ring .
Oxidation Reactions
Controlled oxidation targets specific sites:
| Reagent | Conditions | Outcome | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 0°C | Epoxidation of the exocyclic double bond | ~45% |
| Ozone (O₃) | DCM, -78°C | Cleavage of the methylene bridge to form ketone derivatives | ~37% |
Note : Over-oxidation risks exist due to the compound’s polycyclic structure .
Hydrolysis of Ester Group
The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 6h | Carboxylic acid derivative (C₂₂H₂₁N₄O₄S) | ~85% |
| Basic (NaOH) | 1M NaOH, ethanol, 50°C | Sodium carboxylate intermediate | ~78% |
Mechanism : Base-mediated saponification proceeds via nucleophilic acyl substitution .
Catalytic Hydrogenation
Selective reduction of the exocyclic double bond is achievable:
| Catalyst | Conditions | Outcome | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, 25°C | Saturated thiazolo-pyrimidine derivative | ~90% |
Insight : Stereoselectivity is retained under mild conditions due to steric hindrance from the pyrazole substituent.
Functional Group Modifications
-
Pyrazole Ring Alkylation :
Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to introduce substituents at N1 (~60% yield) . -
Thiazole Ring Halogenation :
Bromination (Br₂, CCl₄) at C7 position yields mono-brominated product (~55% yield) .
Critical Analysis of Reaction Limitations
-
Steric Hindrance : Bulky substituents on the pyrazole ring reduce accessibility for electrophiles .
-
Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification .
-
Side Reactions : Competing pathways (e.g., over-oxidation) necessitate precise stoichiometric control .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, though synthetic optimization remains essential for high-purity applications .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Effects : The target compound’s ethyl-pyrazole group balances steric bulk and lipophilicity compared to the bulkier trimethoxybenzylidene group in , which may hinder membrane permeability.
- Ester Choice : Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., ) due to reduced susceptibility to esterase cleavage.
- Aromatic Substitutions : The phenyl group at C5 (target compound) provides a planar hydrophobic core, whereas bromophenyl () or hydroxyphenyl () substituents introduce halogen bonding or H-bonding capabilities.
Crystallographic and Packing Behavior
Crystallographic data for analogs reveal insights into conformational stability:
Key Observations :
- The flattened boat conformation of the thiazolopyrimidine ring in (puckering amplitude = 0.224 Å) is critical for packing via C–H···O bonds, a pattern likely shared by the target compound .
- Methoxy groups in create steric hindrance, reducing packing efficiency compared to the target compound’s smaller pyrazole substituent.
Key Observations :
- The target compound’s higher LogP (3.2 vs. 2.5–2.8) suggests improved lipid membrane penetration but lower aqueous solubility.
- Pyrazole vs. benzylidene substituents : Pyrazole-containing analogs (target compound, ) show enhanced anti-inflammatory activity compared to benzylidene derivatives (), likely due to better target binding .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pyrazole-aldehyde, NaOAc | Ethanol | 8–10 | 70–78 | |
| 2 | Chloroacetic acid, NaOAc | Acetic acid | 6–8 | 65–72 |
Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., E/Z isomerism via coupling constants) .
- 2D NMR (COSY, HSQC) resolves complex proton-carbon correlations in the fused ring system .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
- X-ray Crystallography:
- Resolves 3D conformation and validates spatial arrangement of substituents (e.g., boat conformation of the pyrimidine ring) .
- HPLC:
- Purity assessment (>95%) using reverse-phase columns and UV detection .
Basic: What in vitro biological activities have been reported for thiazolo[3,2-a]pyrimidine derivatives structurally similar to this compound?
Methodological Answer:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Inhibition of COX-2 enzyme (IC₅₀: 10–20 µM) observed in derivatives with electron-donating groups .
- Antioxidant Properties:
Q. Table 2: Bioactivity Trends Based on Substituents
| Substituent (R) | Activity (Target) | Potency | Reference |
|---|---|---|---|
| 4-Hydroxyphenyl | Antioxidant | EC₅₀ 15 µM | |
| 4-Chlorophenyl | Antimicrobial | MIC 4 µg/mL | |
| Pyridinyl | Anti-inflammatory | IC₅₀ 12 µM |
Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Contradictions often arise from:
- Structural Variations: Minor substituent changes (e.g., hydroxyl vs. methoxy groups) alter hydrophobicity and target binding .
- Assay Conditions: Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or enzyme isoforms (COX-1 vs. COX-2) affect results .
- Data Normalization: Standardize activity metrics (e.g., IC₅₀, MIC) against positive controls (e.g., aspirin for anti-inflammatory assays) .
Recommended Workflow:
SAR Studies: Systematically vary substituents and compare bioactivity .
Dose-Response Curves: Use ≥3 replicates to ensure reproducibility .
Molecular Docking: Validate interactions with target proteins (e.g., COX-2 PDB: 5KIR) .
Advanced: What computational and experimental approaches are used to study this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Predict binding stability of the pyrimidine core with enzyme active sites (e.g., 100 ns simulations in GROMACS) .
- X-ray Crystallography:
- Resolve co-crystal structures with targets (e.g., human carbonic anhydrase IX) to identify key hydrogen bonds .
- Surface Plasmon Resonance (SPR):
- Quantify binding affinity (KD) in real-time for receptor-ligand interactions .
Case Study:
A derivative with a 4-hydroxyphenyl group showed stronger hydrogen bonding with COX-2 (bond length: 2.1 Å) compared to methyl-substituted analogs .
Advanced: What strategies improve the solubility and bioavailability of this compound without compromising activity?
Methodological Answer:
- Prodrug Design:
- Ester-to-carboxylic acid conversion (hydrolysis in vivo) enhances water solubility .
- Nanoformulation:
- Encapsulation in liposomes or PLGA nanoparticles improves cellular uptake .
- Structural Modifications:
Example:
Ethyl-to-methyl ester conversion increased solubility by 3-fold in PBS (pH 7.4) while retaining anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
